molecular formula C9H9N3O2 B8813019 1,3-Dimethyl-5-nitro-1h-indazole CAS No. 5757-84-6

1,3-Dimethyl-5-nitro-1h-indazole

Cat. No.: B8813019
CAS No.: 5757-84-6
M. Wt: 191.19 g/mol
InChI Key: IPJSJINXKBSNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-nitro-1H-indazole (CAS Number: 5757-84-6) is a synthetic nitro-substituted indazole derivative with a molecular formula of C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol . This compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications. The indazole scaffold is classified as a privileged structure in medicinal chemistry due to its broad and impressive spectrum of biological activities . Researchers are intensely interested in indazole-based compounds for developing novel pharmaceuticals across multiple therapeutic domains, including as anticancer, antibacterial, antifungal, anti-inflammatory, and anti-Parkinson's agents . The core indazole structure is a key pharmacophore in several FDA-approved drugs and clinical trial candidates, underscoring its significant value in drug discovery . As a specific nitro-indazole derivative, this compound serves as a valuable chemical intermediate and building block for organic synthesis. It is suited for researchers exploring structure-activity relationships (SAR), synthesizing novel compound libraries, and investigating the properties of heterocyclic compounds. Please handle with appropriate care and refer to the Safety Data Sheet (SDS) before use. This product is strictly for Research Use Only and must not be used for any personal, medical, or veterinary purposes.

Properties

CAS No.

5757-84-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1,3-dimethyl-5-nitroindazole

InChI

InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)11(2)10-6/h3-5H,1-2H3

InChI Key

IPJSJINXKBSNSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that indazole derivatives, including 1,3-dimethyl-5-nitro-1H-indazole, exhibit notable antimicrobial properties. In a study evaluating a series of indazole compounds, it was found that certain derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that indazole derivatives can act as tubulin inhibitors, disrupting mitotic processes in cancer cells. This mechanism positions them as candidates for further development in cancer therapeutics . Additionally, the structure-activity relationship (SAR) studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study 1: Antichagasic Activity

A study focused on the antichagasic activity of nitroindazole derivatives revealed that this compound could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound's efficacy was measured through its ability to induce cell death in trypomastigote forms at specific concentrations . The results indicated a strong correlation between the compound's structure and its biological activity.

Case Study 2: Electrochemical Properties

Electrochemical studies have shown that 5-nitroindazole derivatives can generate nitro-anion radicals under physiological conditions. This characteristic is crucial for their activity against various pathogens and provides insights into their mechanism of action at the molecular level . Such findings are essential for understanding how these compounds can be optimized for therapeutic use.

Data Tables

The following tables summarize key findings from recent studies on this compound and related compounds.

Biological Activity Compound IC50 (µM) Activity Type
AntibacterialThis compound16.4Inhibition against E. coli
AntichagasicNitroindazole Derivative11.0Inhibition against T. cruzi
AnticancerIndazole DerivativeVariesTubulin inhibition
Synthesis Method Reagents Used Yield (%)
Dimethyl CarbonateTriethylene diamine70.6
Methylation ReactionMethyl carbonate73

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among nitroindazole derivatives include substituent type (halogens, aryl groups, alkyl chains) and their positions, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1,3-Dimethyl-5-nitro-1H-indazole - C₉H₉N₃O₂ 207.19 1-Me, 3-Me, 5-NO₂ Enhanced lipophilicity; potential metabolic stability
5-Nitro-3-(3,4-dichlorophenyl)-1H-indazole·HCl - C₁₃H₈Cl₂N₃O₂·HCl 333.58 (+HCl) 3-(3,4-Cl₂C₆H₃), 5-NO₂ Polar Cl substituents; moderate yield (23%) via hydrazine hydrate route
3-Iodo-5-nitro-1H-indazole 70315-69-4 C₇H₄IN₃O₂ 289.03 3-I, 5-NO₂ Heavy atom (I) may enhance X-ray diffraction utility; InChIKey: CJXGWUPSGLRIRD
1-Allyl-3-chloro-5-nitro-1H-indazole - C₁₀H₈ClN₃O₂ 253.64 1-Allyl, 3-Cl, 5-NO₂ Allyl group introduces steric bulk; recrystallized from ethanol
1-Benzyl-5-nitro-1H-indazole 23856-20-4 C₁₄H₁₁N₃O₂ 253.26 1-Bn, 5-NO₂ Benzyl group increases aromaticity; synthesized via benzyl bromide alkylation
1-Methyl-5-nitrobenzimidazole - C₈H₇N₃O₂ 177.16 1-Me, 5-NO₂ (benzimidazole) Benzimidazole core differs from indazole; lower molecular weight

Spectral and Physical Properties

  • NMR Shifts :
    • In 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole·HCl, aromatic protons appear at δ 7.7–8.9 ppm (¹H NMR), while the ¹³C NMR shows peaks at δ 144.1 (nitro-adjacent carbons) .
    • Methyl groups in this compound would likely show ¹H NMR signals near δ 2.5–3.5 and ¹³C NMR signals at δ 20–40 ppm, distinct from halogen or allyl substituents.
  • Melting Points :
    • 1-Allyl-3-chloro-5-nitro-1H-indazole melts at 195–196°C after recrystallization .
    • 5-Nitro-3-(3,4-dichlorophenyl)-1H-indazole·HCl forms a bright yellow precipitate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for 1,3-Dimethyl-5-nitro-1H-indazole?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazine hydrate in dimethylformamide (DMF) under reflux. For example, similar indazole derivatives (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) were prepared by reacting ketone intermediates with hydrazine hydrate in DMF at elevated temperatures, followed by recrystallization to remove isomers . Key parameters include reaction time (1–2 hours), solvent choice (DMF for solubility), and stoichiometric control of hydrazine to avoid side products.

Q. How can impurities (e.g., regioisomers) be minimized during synthesis?

  • Methodological Answer : Recrystallization from polar aprotic solvents like DMF effectively isolates the desired product. For instance, isomers of (2,3-dichlorophenyl)-1H-indazole were removed via DMF recrystallization, yielding 23% pure product . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) may complement this step for challenging separations.

Q. What spectroscopic techniques are critical for initial characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; nitro and methyl groups exhibit distinct shifts (e.g., δ ~8.9 ppm for nitro-substituted protons) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Elemental Analysis : Verify purity and stoichiometry.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., space group ambiguity) be resolved during structure determination?

  • Methodological Answer : Use integrated software suites like SHELXT for automated space-group determination and SHELXL for refinement. SHELXT analyzes intensity data to propose likely space groups, while SHELXL refines anisotropic displacement parameters and handles twinning . For ambiguous cases, compare statistical metrics (e.g., R-factors) across possible space groups and validate using the Hamilton test .

Q. What strategies address discrepancies in pharmacological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers. For example, studies on indazole-based kinase inhibitors used hierarchical clustering to resolve variability in dose-response curves .
  • Structural Validation : Cross-reference activity data with crystallographic or docking results to confirm binding modes .

Q. How can reaction mechanisms for nitro-group reduction or methylation be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated methylating agents (e.g., CD3I) to track methylation sites via NMR .
  • Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to model transition states for nitro reduction pathways, comparing activation energies for NaBH4 vs. catalytic hydrogenation .

Q. What approaches validate the thermal stability and polymorphism of the compound?

  • Methodological Answer :

  • DSC/TGA : Measure melting points and decomposition temperatures.
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures (using Mercury 4.0) to detect polymorphic forms .

Data Analysis and Tools

  • Crystallography : Use WinGX/ORTEP for structure visualization and hydrogen-bonding network analysis .
  • Pharmacology : Leverage bioactivity databases (e.g., ChEMBL) to contextualize activity data against similar indazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.